2-(3-Chlorophenoxy)-4-methylaniline
Description
Properties
IUPAC Name |
2-(3-chlorophenoxy)-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-5-6-12(15)13(7-9)16-11-4-2-3-10(14)8-11/h2-8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDCYTHUWRVHOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenoxy)-4-methylaniline typically involves the reaction of 3-chlorophenol with 4-methylaniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 3-chlorophenol is reacted with 4-methylaniline in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps like recrystallization or distillation are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenoxy)-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-(3-Chlorophenoxy)-4-methylaniline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of herbicides, pesticides, and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenoxy)-4-methylaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Physicochemical Properties
- Solubility: The phenoxy group in this compound increases hydrophobicity compared to 4-methylaniline (logP ~1.5 vs. ~0.9), impacting its bioavailability .
- Thermal Stability: Chlorophenoxy derivatives exhibit higher decomposition temperatures (>250°C) than non-phenoxy analogs due to enhanced resonance stabilization .
Biological Activity
2-(3-Chlorophenoxy)-4-methylaniline is an organic compound that has garnered interest in various fields due to its potential biological activities. This compound, classified under phenoxyamines, exhibits a unique structure characterized by a chlorinated phenoxy group and a methyl-substituted aniline moiety. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and agriculture.
Chemical Structure
The chemical structure of this compound is depicted as follows:
The mechanism of action of this compound involves interactions with specific molecular targets, including enzymes and receptors. These interactions can lead to alterations in biochemical pathways, which may result in therapeutic effects such as antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented, suggesting potential applications in developing new antimicrobial agents.
- Study Findings : A study demonstrated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 64 µg/mL depending on the bacterial strain tested.
Anticancer Properties
The compound has also been investigated for its anticancer activities. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : In vitro studies on HeLa cells revealed that this compound exhibited cytotoxic effects with an IC50 value of approximately 15 µM, indicating its potential as a chemotherapeutic agent .
Toxicological Profile
The toxicological profile of chlorinated phenoxy compounds, including this compound, has raised concerns regarding their safety. Epidemiological studies have suggested associations between chlorophenol exposure and certain cancers, although specific links to this compound remain inconclusive .
Comparative Analysis with Similar Compounds
When compared to similar compounds within the phenoxyamine class, such as 2-(4-chloro-3-methylphenoxy)-4-methylphenylamine, this compound demonstrates unique biological activity profiles due to its specific structural features.
| Compound | Key Biological Activity |
|---|---|
| This compound | Antimicrobial, anticancer |
| 2-(4-chloro-3-methylphenoxy)-4-methylphenylamine | Antimicrobial, herbicidal |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-Chlorophenoxy)-4-methylaniline, and how can reaction yields be optimized?
- Methodological Answer :
- Cross-coupling reactions : Utilize palladium-catalyzed Buchwald-Hartwig or Ullmann coupling, as demonstrated in C–N bond formation with 4-methylaniline derivatives. Key factors include catalyst selection (e.g., Pd(dba)₂ with BINAP ligand), solvent choice (e.g., anhydrous dioxane), and base (e.g., NaOtBu). Reaction optimization can leverage machine learning models trained on high-throughput data to predict inhibitory effects of additives like isoxazoles .
- Chan-Lam coupling : For N-aryl derivatives, employ Cu-mediated reactions with adamantane-containing amines. Typical conditions involve heating at 80–100°C for 8–12 hours, yielding products in 35–74% after chromatographic purification .
Q. How can researchers characterize the structure and purity of this compound?
- Methodological Answer :
- Spectroscopic techniques : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons and methyl groups). Mass spectrometry (MALDI-TOF or ESI-MS) verifies molecular ion peaks.
- Chromatography : HPLC or GC-MS with reference standards (e.g., L/C Aniline Mix A) ensures purity >95%. Cross-reference with CAS RN and physical properties (e.g., melting point) from reliable databases .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?
- Methodological Answer :
- Solubility : Test in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., dichloromethane). Analogous chlorophenoxy compounds show limited aqueous solubility but dissolve in organic solvents .
- Stability : Assess via accelerated degradation studies (e.g., exposure to light, heat, or humidity). Store under inert gas (argon) at –20°C to prevent oxidation or hydrolysis .
Advanced Research Questions
Q. How can computational methods predict the electronic structure and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Apply hybrid functionals (e.g., B3LYP) with exact exchange terms to model thermochemical properties. Include gradient corrections for electron correlation (e.g., Colle-Salvetti formula) to achieve <3 kcal/mol deviation in atomization energies .
- Reactivity descriptors : Calculate Fukui indices or molecular electrostatic potentials to identify nucleophilic/electrophilic sites for derivatization .
Q. How to resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer :
- Purity validation : Use LC-MS with Phenol Mix B standards to detect impurities (e.g., chlorinated byproducts) that may skew bioactivity results .
- Enzyme inhibition assays : For kinase inhibitors (e.g., p38 MAPK), standardize assay conditions (e.g., ATP concentration, incubation time) and compare with structurally validated controls (e.g., SB-202190) .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?
- Methodological Answer :
- Directing groups : Leverage the electron-donating methyl group and chlorophenoxy moiety to guide substitution to para/ortho positions.
- Kinetic studies : Monitor reaction intermediates via in-situ IR or NMR. For chlorination, acetic acid media and competitive isotope labeling (e.g., DCl) can elucidate mechanistic pathways .
Q. How to design derivatives for enhanced pharmacological activity while minimizing toxicity?
- Methodological Answer :
- Structure-activity relationship (SAR) : Introduce substituents (e.g., fluorinated groups) at the 4-methyl or chlorophenoxy positions. Use QSAR models to predict ADMET properties.
- In vitro toxicity screening : Employ hepatocyte viability assays and cytochrome P450 inhibition studies to prioritize candidates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
